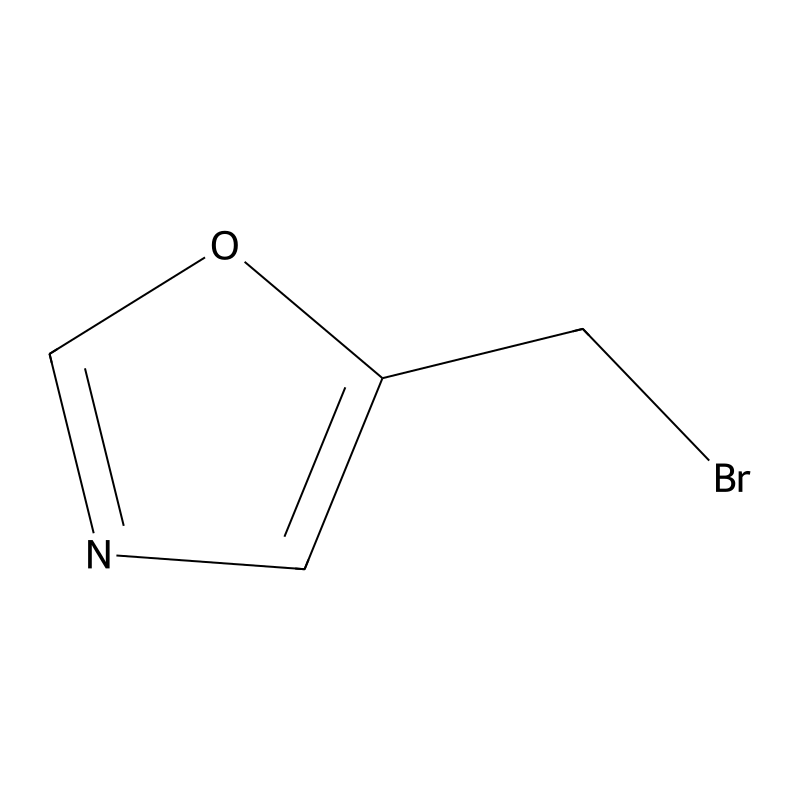5-(Bromomethyl)oxazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Organic Synthesis
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
Drug Discovery
Oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .
Synthesis of Star Shaped Molecules
In 2017, Kotha and co-workers published a new application of a van Leusen synthesis . In this work, the van Leusen synthesis was used as a key step to construct a series of five-membered oxazole heterocycles, giving the star shaped molecules containing diverse heterocycles integrated with several variations .
5-(Bromomethyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a bromomethyl group at the 5-position. The oxazole ring consists of a five-membered aromatic structure containing both nitrogen and oxygen atoms. This compound is notable for its potential reactivity, particularly due to the presence of the bromomethyl group, which can participate in various
There is no publicly available scientific research on the specific mechanism of action of 5-(bromomethyl)oxazole.
As with any research chemical, it's important to handle 5-(bromomethyl)oxazole with care due to potential unknown hazards. Specific information on its toxicity, flammability, or reactivity is not available in scientific publications searched for this analysis.
General Safety Practices
When handling any research chemical, it's advisable to follow general laboratory safety guidelines, including []:
- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
- Working in a well-ventilated fume hood.
- Following safe handling procedures for organic compounds, especially those with halogens like bromine.
- Consulting Safety Data Sheets (SDS) for similar compounds if available.
- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of various derivatives. For example, it has been shown that primary and secondary amines can react with 5-(bromomethyl)oxazole to yield N-substituted oxazoles .
- Alkylation Reactions: The bromomethyl group allows for C-alkylation reactions, which are essential for synthesizing more complex molecules. This has been demonstrated in the synthesis of non-steroidal anti-inflammatory drugs like Oxaprozin .
- Cyclization Reactions: The compound can also participate in cyclization reactions, expanding its utility in synthesizing larger heterocyclic systems .
The biological activity of 5-(bromomethyl)oxazole and its derivatives has been explored in various studies. Compounds derived from this structure have shown potential anti-inflammatory and analgesic properties. For instance, derivatives formed through nucleophilic substitution have exhibited activity against certain inflammatory pathways, making them candidates for further pharmacological development .
The synthesis of 5-(bromomethyl)oxazole can be achieved through several methods:
- Van Leusen Synthesis: This method involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions. This reaction is efficient and environmentally friendly, yielding various substituted oxazoles, including 5-(bromomethyl)oxazole .
- Bredereck Reaction: In this approach, α-haloketones are reacted with amides to produce oxazole derivatives. This method is particularly useful for synthesizing 2,4-disubstituted oxazoles .
- Direct Halogenation: Bromination of existing oxazole derivatives can also yield 5-(bromomethyl)oxazole directly .
These compounds highlight the versatility of oxazoles and their derivatives in organic synthesis and medicinal chemistry. The unique bromomethyl substitution in 5-(bromomethyl)oxazole distinguishes it from others by enhancing its reactivity and potential applications in drug development.
Studies on the interactions of 5-(bromomethyl)oxazole with biological targets have highlighted its potential as a scaffold for drug design. Interaction studies often focus on its ability to form stable complexes with proteins or enzymes involved in inflammatory processes. The reactivity of the bromomethyl group allows for modifications that can enhance binding affinity and specificity .








